
tert-Butyl 3-((2-ethoxy-2-oxoethyl)amino)pyrrolidine-1-carboxylate
Overview
Description
Tert-Butyl 3-((2-ethoxy-2-oxoethyl)amino)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C13H24N2O4 and its molecular weight is 272.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
tert-Butyl 3-((2-ethoxy-2-oxoethyl)amino)pyrrolidine-1-carboxylate (CAS: 1420969-01-2) is a synthetic compound with a unique structure that includes a pyrrolidine ring and an ethoxy group. Its molecular formula is C13H24N2O4, and it has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.
The compound has a molar mass of approximately 272.34 g/mol, and its structure allows for various chemical reactions, making it a versatile building block in organic synthesis.
Property | Value |
---|---|
Molecular Formula | C13H24N2O4 |
Molar Mass | 272.34 g/mol |
CAS Number | 1420969-01-2 |
Purity | ≥98% |
The biological activity of this compound primarily stems from its ability to interact with specific biological targets. It acts as a ligand that can bind to various enzymes and receptors, potentially modulating their activity. This interaction is crucial for understanding its therapeutic applications.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of pyrrolidine derivatives, including this compound. Research indicates that certain structural modifications in pyrrolidine compounds can enhance their efficacy against various pathogens.
- Minimum Inhibitory Concentration (MIC):
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. For instance, studies on related compounds have demonstrated their ability to inhibit key enzymes involved in bacterial cell wall synthesis, leading to bactericidal effects .
Study on Structure-Activity Relationship (SAR)
A recent research article focused on the SAR of pyrrolidine-containing compounds, revealing insights into how modifications affect biological activity. The study indicated that introducing polar groups or altering the alkyl chain length can significantly enhance antimicrobial potency .
Immune Response Modulation
In another study examining immune cell responses, derivatives similar to this compound were tested for their ability to modulate immune function in mouse splenocytes. Some compounds showed significant enhancement of immune responses at specific concentrations .
Properties
IUPAC Name |
tert-butyl 3-[(2-ethoxy-2-oxoethyl)amino]pyrrolidine-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-5-18-11(16)8-14-10-6-7-15(9-10)12(17)19-13(2,3)4/h10,14H,5-9H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPSLRCZCCMKEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1CCN(C1)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.